7-Chloro-2H-chromen-2-one
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Overview
Description
7-Chloro-2H-chromen-2-one, also known as 7-chlorocoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of a chlorine atom at the 7th position of the coumarin ring enhances its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Williamson Etherification Reaction: One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent.
Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid.
Industrial Production Methods: Industrial production methods often utilize the Pechmann condensation due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which include 7-chloro-2h-chromen-2-one, have been intensively screened for different biological properties .
Mode of Action
It is known that coumarin derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Coumarin derivatives have been associated with a variety of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of optical brighteners, fluorescent dyes, and perfumes.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with enhanced anticoagulant activity.
7-Hydroxycoumarin: Known for its antioxidant properties.
Uniqueness of 7-Chloro-2H-chromen-2-one: The presence of the chlorine atom at the 7th position enhances its lipophilicity and ability to interact with hydrophobic targets, making it more potent in certain biological activities compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
7-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPNKJCEDYRUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873760 |
Source
|
Record name | 7-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19063-54-8 |
Source
|
Record name | 7-Chlorocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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